molecular formula C27H18N2O2S B2817299 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide CAS No. 307524-13-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide

Cat. No.: B2817299
CAS No.: 307524-13-6
M. Wt: 434.51
InChI Key: TYWRMIRADYQBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl ring at the 3-position and a 4-benzoyl substituent on the benzamide group. The 4-benzoyl group introduces a bulky aromatic substituent, which may enhance π-π stacking interactions in biological targets compared to smaller substituents like methoxy or halogens.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-25(18-7-2-1-3-8-18)19-13-15-20(16-14-19)26(31)28-22-10-6-9-21(17-22)27-29-23-11-4-5-12-24(23)32-27/h1-17H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWRMIRADYQBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . This reaction forms an intermediate, which is then further reacted to yield the final product. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial dysfunction .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzo[d]thiazole-Benzamide Derivatives

Compound Name Benzo[d]thiazole Attachment Position Benzamide Substituent Key Structural Features Reference
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide 3-phenyl 4-benzoyl Bulky aromatic substituent, potential for enhanced binding interactions N/A
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) 2-phenyl 4-methoxy Electron-donating group, moderate polarity
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r) 2-phenyl 4-chloro Electron-withdrawing group, increased lipophilicity
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-(trifluoromethyl)benzamide (3s) 2-phenyl 4-trifluoromethyl Strong electron-withdrawing, high metabolic stability
N-(2-(Benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m) 2-phenyl (4-methyl on phenyl) Unsubstituted benzamide Methyl enhances lipophilicity; simpler structure

Key Observations :

  • Positional Isomerism: The target compound’s benzo[d]thiazole is attached at the 3-position of the phenyl ring, unlike most analogs (e.g., 3q–3v) linked at the 2-position .
  • Substituent Effects : The 4-benzoyl group in the target compound is bulkier than substituents like methoxy (3q) or chloro (3r), which may improve binding affinity through extended π-π interactions but could reduce solubility .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Yield (%) Spectral Confirmation (IR/NMR) Reference
This compound Not reported Not reported Likely C=O stretch ~1660–1680 cm⁻¹ (IR) N/A
3q (4-methoxy) 159–162 51 C=O at ~1663–1682 cm⁻¹; NH at 3150–3319 cm⁻¹
3r (4-chloro) 148–151 66 Similar C=O and NH stretches
3s (4-CF₃) 138–142 58 Trifluoromethyl group confirmed by ¹⁹F NMR
3v (octanamide) 54–56 86 Aliphatic chain reduces melting point

Key Observations :

  • Melting Points : The target compound’s 4-benzoyl group likely increases melting point compared to aliphatic analogs (e.g., 3v) due to aromatic stacking.
  • Spectral Features : The benzoyl C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides in , though tautomerism (e.g., thione vs. thiol) is absent here .

Table 3: Bioactivity Comparison

Compound Class/Name Reported Bioactivity Mechanism/Target Reference
Target Compound (4-benzoyl derivative) Not explicitly reported Hypothesized kinase inhibition N/A
N-(Benzo[d]thiazol-2-ylcarbamothioyl)benzamides (3a–g) GPCR ligands, kinase inhibitors Broad-spectrum bioactivity
Triazole-thiones (7–9) Antimicrobial, enzyme inhibition Thione tautomer stability
CDK7 Inhibitors (Patent) Anticancer CDK7 kinase inhibition

Key Observations :

  • Bioactivity Scores : Analogs with carbamothioyl groups () show higher protease inhibition scores, whereas the target’s benzoyl group may favor kinase interactions due to aromatic stacking .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research studies and findings.

Chemical Structure

The compound has the following chemical structure:

C21H14N2O2S\text{C}_{21}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have utilized various synthetic pathways including:

  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods facilitate the incorporation of the benzothiazole moiety, which is crucial for the compound's biological activity .

Anti-Tubercular Activity

Recent evaluations indicate that derivatives of benzothiazole exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for some synthesized compounds were reported as follows:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These results suggest that modifications to the benzothiazole structure can enhance potency against tuberculosis .

Anti-Cancer Activity

This compound has also shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer models.

Case Study: MCF-7 Breast Cancer Cells
In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound led to:

  • Decreased viability : IC50 values indicated significant cytotoxicity.
  • Apoptosis induction : Flow cytometry analyses confirmed increased apoptotic cells post-treatment.

These findings highlight the potential use of this compound as a therapeutic agent in oncology .

The biological activity of this compound may be attributed to its interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Modulation of Signaling Pathways : It could affect pathways related to cell proliferation and apoptosis, such as the PI3K/Akt and MAPK pathways.

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide?

Answer:
The synthesis typically involves multi-step reactions, such as Rh-catalyzed C-H amidation to functionalize the benzo[d]thiazole core, followed by benzoylation of the phenyl group . Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., DMF or THF), inert atmospheres (N₂/Ar), and temperatures between 60–120°C to prevent side reactions .
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₇H₁₉N₂O₂S: 459.1121) .
    • Chromatography : TLC/HPLC for purity assessment (>95% by area normalization) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Structural Validation :
    • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline forms are obtainable) .
    • FT-IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm functional groups .
  • Purity Assessment :
    • Melting Point Analysis : Sharp melting points (e.g., 148–162°C) indicate high crystallinity and purity .
    • Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (e.g., C: 70.58%, H: 4.14%) .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzamide) and compare IC₅₀ values in target assays .
  • Statistical Tools : Use multivariate analysis (e.g., PCA) to identify structural features correlating with activity discrepancies .
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reproducibility .

Advanced: What strategies improve reaction yields and minimize by-products in Rh-catalyzed C-H amidation during synthesis?

Answer:

  • Catalyst Optimization : Use [Cp*RhCl₂]₂ (2.5 mol%) with oxidizing additives (e.g., AgOAc) to enhance turnover .
  • Ligand Effects : Bulky ligands (e.g., 2,6-diisopropylphenyl) reduce steric hindrance and improve regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., DCE) at 80°C favor amidation over competing pathways .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., kinases)?

Answer:

  • Molecular Docking : The benzothiazole moiety binds to ATP pockets in kinases (e.g., EGFR), with hydrophobic interactions from the benzoyl group stabilizing the complex .
  • Enzyme Inhibition Assays : Measure competitive inhibition via fluorescence polarization (e.g., Ki values < 100 nM in tyrosine kinase assays) .
  • Cellular Uptake Studies : Use radiolabeled analogs (³H/¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Advanced: How can researchers address solubility limitations during pharmacological testing?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (size < 200 nm) for improved bioavailability .

Basic: What in vitro models are appropriate for evaluating anticancer activity?

Answer:

  • Cell Lines : Use panels of cancer cells (e.g., MCF-7, A549, HeLa) with matched normal cells (e.g., HEK293) for selectivity assessment .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .
  • Dose-Response Curves : Generate IC₅₀ values over 72-hour exposures (typical range: 1–50 μM) .

Advanced: How can stability issues (e.g., photodegradation) be mitigated during long-term studies?

Answer:

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation and light-induced degradation .
  • Buffering Agents : Use phosphate buffers (pH 7.4) with antioxidants (e.g., 0.1% ascorbic acid) for aqueous solutions .
  • Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.